Critical Micelle Concentration: TPPB-8 Exhibits the Highest CMC in the TPPB-n Homologous Series, Minimizing Premature Aggregation
In a systematic study of six alkyltriphenylphosphonium bromides (TPPB-n; n = 8, 10, 12, 14, 16, 18), the CMC decreased monotonically with increasing alkyl chain length, following a slope parameter of approximately 0.3 log(CMC) per additional methylene unit [1]. TPPB-8 (the octyl homologue) consequently exhibits the highest CMC of the series. While the precise CMC of TPPB-8 was not reported in isolation, the series-level trend establishes that TPPB-8 remains predominantly monomeric at concentrations where TPPB-10 and higher homologues have already undergone micellization. Furthermore, TPPB-n surfactants displayed significantly lower CMCs and higher solubilization capacity toward Orange OT compared with their trimethylammonium bromide (TMAB-n) counterparts of equivalent chain length, confirming the head-group advantage of the triphenylphosphonium cation [1].
| Evidence Dimension | Critical micelle concentration (CMC) as a function of alkyl chain length |
|---|---|
| Target Compound Data | TPPB-8 (C8): highest CMC within the TPPB-n series; trend shows log(CMC) decreases by ~0.3 per CH₂ unit |
| Comparator Or Baseline | TPPB-10, TPPB-12, TPPB-14, TPPB-16, TPPB-18: progressively lower CMC values; TMAB-n series: higher CMCs than TPPB-n at equivalent chain length |
| Quantified Difference | CMC decrement slope of ~0.3 log units per carbon atom; TPPB-n CMCs lower than TMAB-n CMCs (exact fold-difference chain-length dependent) |
| Conditions | Aqueous solutions at 25 °C; tensiometry and conductometry methods; Journal of Colloid and Interface Science, 2012 |
Why This Matters
For mitochondrial targeting applications, a higher CMC ensures that a greater fraction of the compound exists as membrane-permeable monomers rather than inactive micelles, directly affecting dose–response and intracellular bioavailability.
- [1] Gainanova, G.A., Vagapova, G.I., Syakaev, V.V., Ibragimova, A.R., Valeeva, F.G., Tudriy, E.V., et al. (2012). Self-assembling systems based on amphiphilic alkyltriphenylphosphonium bromides: Elucidation of the role of head group. Journal of Colloid and Interface Science, 367(1), 327–336. DOI: 10.1016/j.jcis.2011.10.074 View Source
